molecular formula C15H15BrClN2O4P B152798 p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate CAS No. 6769-80-8

p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate

Cat. No. B152798
CAS RN: 6769-80-8
M. Wt: 433.62 g/mol
InChI Key: WUHVYTJTZAKPOS-UHFFFAOYSA-N
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Description

The compound "p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the analysis of similar compounds. For instance, poly-o-toluidine Zr(IV) phosphate and poly-o-toluidine Th(IV) phosphate are organic-inorganic nanocomposites synthesized by incorporating poly-o-toluidine into the matrices of Zr(IV) and Th(IV) phosphates, respectively . These materials exhibit ion-exchange capabilities and selectivity for certain heavy metal ions, such as Hg(II) .

Synthesis Analysis

The synthesis of related compounds involves the sol-gel mixing of poly-o-toluidine with inorganic phosphate matrices . The process includes varying the mixing volume ratios and concentrations of the inorganic reactant to achieve the desired properties. The synthesis of 4-amino-3,5-dibromo-toluene from p-toluidine is another example, where p-toluidine undergoes bromination to form the brominated product .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as FTIR, XRD, TEM, and SEM . These techniques help in understanding the arrangement of atoms within the compounds and the nature of their bonding. For instance, the crystal structures of the dihydrogen hexafluorosilicate monohydrates of p-bromoaniline and p-toluidine have been determined, showing that they are isostructural with orthorhombic crystals .

Chemical Reactions Analysis

The reactions of N,N-dimethyltoluidines with phosphorus(V) chlorides have been studied, leading to the formation of a novel heterocyclic system . This indicates that toluidine derivatives can participate in complex chemical reactions, resulting in the formation of new compounds with potentially unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized materials, such as ion-exchange capacity, chemical stability, and electrical conductivity, have been thoroughly investigated . For example, the poly-o-toluidine Zr(IV) phosphate material possesses semi-conducting electrical conductivity, which is stable up to 110°C . The ion-exchange materials are also highly selective for certain cations, such as Hg(II) and Cd(II), which is crucial for environmental pollutant removal .

Scientific Research Applications

  • Summary of the Application : “p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate” is used for the colorimetric detection of alkaline phosphatase-labeled molecules . It is a part of the BCIP/NBT substrate system, which is versatile and functions in a variety of applications .
  • Methods of Application : This compound is provided in two salt forms: the disodium salt which is soluble in water and the p-toluidine form which is soluble in dimethylformamide . These salt forms may be used to prepare a stock solution that, in combination with NBT and a reaction buffer, form a substrate solution for alkaline phosphatase . This substrate system, when incubated with alkaline phosphatase, produces an insoluble NBT diformazan product that is easily observable with its purple color .
  • Results or Outcomes : The outcome of this application is the production of a purple color, indicating the presence of alkaline phosphatase . This is used in various applications, including Northern, Southern, and Western blotting, in situ hybridization, and immunohistochemistry .

properties

IUPAC Name

(5-bromo-6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClNO4P.C7H9N/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHVYTJTZAKPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClN2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165559
Record name Magenta phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate

CAS RN

154201-85-1
Record name Magenta phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154201851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magenta phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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